(R)-2-Amino-3-biphenyl-3-yl-propionic acid

Beschreibung

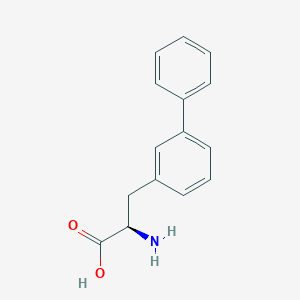

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPHIHDDXCFWMS-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic Acid: A Key Building Block for Novel Therapeutics

Abstract

(R)-2-Amino-3-biphenyl-3-yl-propionic acid, a non-proteinogenic amino acid, has emerged as a critical chiral building block in medicinal chemistry. Its incorporation into peptidomimetics and other advanced therapeutic agents has shown significant promise, particularly in the development of novel inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key player in oncogenesis.[1] This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure (R)-2-Amino-3-biphenyl-3-yl-propionic acid. The guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of asymmetric synthesis methodologies, including the use of chiral auxiliaries and catalytic enantioselective approaches, as well as classical chiral resolution techniques. Each section delves into the mechanistic underpinnings of the synthetic choices, provides detailed experimental protocols, and discusses the relative merits and challenges of each approach.

Introduction: The Significance of (R)-2-Amino-3-biphenyl-3-yl-propionic Acid in Drug Discovery

The quest for more selective and potent therapeutics has led to an increased interest in non-natural amino acids that can impart unique structural and functional properties to drug candidates. (R)-2-Amino-3-biphenyl-3-yl-propionic acid stands out due to its biphenyl moiety, which can engage in favorable π-π stacking and hydrophobic interactions within protein binding pockets. This structural feature has been leveraged in the design of peptidomimetics that can disrupt protein-protein interactions, a notoriously challenging target class in drug discovery.

A prime example of its application is in the development of inhibitors for STAT3. Aberrant STAT3 signaling is a hallmark of many human cancers, promoting tumor cell proliferation, survival, and invasion.[2] The development of small molecules that can inhibit STAT3 activity is therefore a major focus of cancer research. The incorporation of (R)-2-Amino-3-biphenyl-3-yl-propionic acid into peptidomimetic scaffolds has been shown to yield potent STAT3 inhibitors that can disrupt STAT3 dimerization and its subsequent downstream signaling.[1] The rigid biphenyl structure is thought to reduce the entropic penalty upon binding to the STAT3 SH2 domain, contributing to higher affinity and inhibitory activity.[1]

Given its therapeutic potential, the efficient and stereocontrolled synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid is of paramount importance. This guide will now explore the key synthetic methodologies to access this valuable compound.

Asymmetric Synthesis Strategies

The direct synthesis of the desired (R)-enantiomer is often the most elegant and efficient approach, avoiding the need for resolving a racemic mixture. Several asymmetric strategies can be employed, primarily falling into two categories: the use of chiral auxiliaries and catalytic asymmetric synthesis.

Chiral Auxiliary-Mediated Asymmetric Synthesis

This classical yet robust method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. The auxiliary is then cleaved to yield the enantiomerically enriched product. A common approach involves the asymmetric alkylation of a glycine enolate equivalent where the stereochemistry is controlled by a covalently bound chiral auxiliary.

Causality of Experimental Choices: The choice of the chiral auxiliary is critical as it dictates the facial selectivity of the enolate alkylation. Evans' oxazolidinones are a well-established class of auxiliaries that provide excellent stereocontrol due to the formation of a rigid chelated enolate, which effectively blocks one face from the incoming electrophile. The subsequent removal of the auxiliary under mild conditions is also a key consideration to avoid racemization of the product.

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol is adapted from established methods for the asymmetric synthesis of β-substituted α-amino acids.[3][4]

Step 1: Acylation of the Chiral Auxiliary A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium is added dropwise to form the lithium salt. Subsequently, a solution of 3-biphenyl-3-yl-acetyl chloride in anhydrous THF is added slowly to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acylated auxiliary.

Step 2: Asymmetric Bromination The acylated auxiliary is dissolved in anhydrous THF and cooled to -78 °C. Lithium bis(trimethylsilyl)amide (LiHMDS) is added dropwise to form the corresponding enolate. After stirring for 30 minutes, a solution of N-bromosuccinimide (NBS) in THF is added slowly. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate.

Step 3: Azide Displacement The crude α-bromo imide is dissolved in dimethylformamide (DMF), and sodium azide is added. The mixture is stirred at room temperature for 24 hours. The reaction mixture is then diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried, and concentrated.

Step 4: Hydrolysis and Deprotection The resulting α-azido imide is dissolved in a mixture of THF and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete. The chiral auxiliary can be recovered from the reaction mixture. The aqueous layer is acidified with HCl, and the azido acid is extracted. The crude azido acid is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in methanol to reduce the azide to the amine, yielding (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

Catalytic Asymmetric Synthesis

Catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of the enantiomerically pure product. For the synthesis of α-amino acids, catalytic asymmetric hydrogenation of a prochiral olefin or the alkylation of a glycine derivative under phase-transfer catalysis are powerful strategies.

Causality of Experimental Choices: In catalytic asymmetric hydrogenation, the choice of the chiral ligand is paramount. Chiral phosphine ligands, such as those based on the DuPhos or BINAP scaffolds, can coordinate to a metal center (e.g., rhodium or ruthenium) to create a chiral environment that directs the hydrogenation to one face of the double bond. For phase-transfer catalysis, chiral quaternary ammonium salts derived from Cinchona alkaloids are often employed. These catalysts form a chiral ion pair with the enolate of the glycine Schiff base, guiding the approach of the electrophile from a specific direction.

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

This protocol is based on the widely used method for the asymmetric alkylation of a glycine Schiff base.

Step 1: Preparation of the Glycine Schiff Base Glycine tert-butyl ester is reacted with benzophenone imine in dichloromethane at room temperature to form the corresponding Schiff base, N-(diphenylmethylene)glycine tert-butyl ester.

Step 2: Asymmetric Alkylation The glycine Schiff base and 3-(bromomethyl)-1,1'-biphenyl are dissolved in a biphasic system of toluene and aqueous potassium hydroxide. A chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, is added. The reaction is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The organic layer is separated, washed with water, dried, and concentrated.

Step 3: Hydrolysis and Deprotection The crude product from the alkylation step is dissolved in a mixture of THF and aqueous hydrochloric acid. The mixture is stirred at room temperature to hydrolyze both the imine and the tert-butyl ester. The resulting (R)-2-Amino-3-biphenyl-3-yl-propionic acid is then isolated, often by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.

Chiral Resolution of Racemic 2-Amino-3-biphenyl-3-yl-propionic Acid

When an asymmetric synthesis is not feasible or desired, the resolution of a racemic mixture provides a reliable route to the enantiomerically pure compound. This can be achieved through diastereomeric salt formation with a chiral resolving agent or via enzymatic resolution.

Diastereomeric Salt Formation

This classical method involves reacting the racemic amino acid with a chiral acid or base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Causality of Experimental Choices: The selection of the resolving agent is crucial and often requires empirical screening. For a racemic amino acid, chiral acids like tartaric acid or mandelic acid, or their derivatives, are commonly used. The choice of solvent for the crystallization is also critical as it significantly influences the solubility difference between the diastereomeric salts.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This is a general procedure that can be adapted for the resolution of various racemic amino acids.

Step 1: Synthesis of Racemic 2-Amino-3-biphenyl-3-yl-propionic Acid A straightforward synthesis of the racemic amino acid can be achieved via a Strecker synthesis starting from 3-biphenylcarbaldehyde, or by alkylation of diethyl acetamidomalonate with 3-(bromomethyl)-1,1'-biphenyl followed by hydrolysis and decarboxylation.

Step 2: Diastereomeric Salt Formation The racemic amino acid is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water. An equimolar amount of a chiral resolving agent, for example, (R)-(-)-mandelic acid, is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

Step 3: Isolation and Liberation of the Enantiomer The crystallized diastereomeric salt is collected by filtration. The salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free amino acid. The resolving agent can be recovered from the filtrate. The aqueous solution of the amino acid is then acidified to its isoelectric point to precipitate the enantiomerically enriched (R)-2-Amino-3-biphenyl-3-yl-propionic acid, which is then collected by filtration, washed with cold water, and dried. The enantiomeric excess (ee) of the product should be determined by chiral HPLC.

Enzymatic Resolution

Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures with high efficiency. For amino acids, enzymes like aminoacylases or lipases are commonly employed.

Causality of Experimental Choices: The choice of enzyme is substrate-specific. For example, a lipase can be used for the enantioselective hydrolysis of a racemic amino acid ester. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. The resulting acid and ester can then be easily separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical enzymatic resolution of a racemic amino acid ester.[5][6]

Step 1: Synthesis of Racemic 2-Amino-3-biphenyl-3-yl-propionic Acid Methyl Ester The racemic amino acid is esterified, for example, by reacting it with methanol in the presence of thionyl chloride.

Step 2: Enzymatic Hydrolysis The racemic methyl ester is suspended in a phosphate buffer solution. A lipase, such as Candida antarctica lipase B (CALB), is added. The reaction is stirred at a controlled temperature and pH. The progress of the reaction is monitored by HPLC until approximately 50% conversion is reached.

Step 3: Separation of the Products The reaction mixture is acidified, and the unreacted (R)-ester and the formed (S)-acid are extracted with an organic solvent. The (S)-acid can be removed by extraction with an aqueous base. The organic layer containing the (R)-ester is then washed, dried, and concentrated. The (R)-ester is subsequently hydrolyzed under acidic or basic conditions to afford the desired (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

Data Summary and Comparison of Methods

| Synthesis Method | Stereocontrol | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Chiral Auxiliary | Substrate-controlled | Good to Excellent | >95% | Reliable, high stereoselectivity | Stoichiometric use of chiral auxiliary, multiple steps |

| Catalytic Asymmetric | Catalyst-controlled | Good to Excellent | >90% | High atom economy, scalable | Catalyst development can be challenging and expensive |

| Diastereomeric Salt | Resolution | Max 50% per cycle | Can reach >99% | Simple, well-established | Tedious, requires optimization of crystallization |

| Enzymatic Resolution | Biocatalytic | Max 50% | Often >99% | High selectivity, mild conditions | Enzyme stability and cost can be issues |

Visualizations

Asymmetric Synthesis via Chiral Auxiliary

Caption: General scheme for chiral resolution by diastereomeric salt formation.

Conclusion

The synthesis of enantiomerically pure (R)-2-Amino-3-biphenyl-3-yl-propionic acid is a critical step in the development of novel therapeutics, particularly STAT3 inhibitors. This guide has detailed several robust methodologies, including asymmetric synthesis via chiral auxiliaries and catalysis, as well as classical and enzymatic resolution techniques. The choice of the optimal synthetic route will depend on factors such as scale, cost, and available expertise. For large-scale production, catalytic asymmetric methods are often preferred for their efficiency. However, for initial discovery efforts, chiral auxiliary-based methods or resolution techniques can provide reliable access to the desired enantiomer. The detailed protocols and comparative analysis provided herein serve as a valuable resource for chemists engaged in the synthesis of this important chiral building block.

References

-

Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. PubMed Central. [Link]

-

Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. PubMed Central. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. [Link]

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Chirality in Drug Design and Development. [Link]

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. [Link]

-

(2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid | C15H15NO2 | CID 7006711. PubChem. [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]

-

Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society. [Link]

-

Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. ResearchGate. [Link]

-

Identification of novel inhibitors that disrupt STAT3/DNA interaction from γ-AApeptide OBOC combinatorial library. PubMed Central. [Link]

-

Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. PubMed Central. [Link]

-

Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. RSC Publishing. [Link]

-

(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. PubMed Central. [Link]

-

Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. University of Arizona. [Link]

-

Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. [Link]

-

Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. [Link]

-

Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? MDPI. [Link]

-

Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. [Link]

-

Advances in the synthesis of β-alanine. Frontiers. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

Sources

- 1. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. renyi.hu [renyi.hu]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic Acid: An In-depth Technical Guide

Abstract

(R)-2-Amino-3-biphenyl-3-yl-propionic acid, a non-proteinogenic amino acid, is a valuable chiral building block in medicinal chemistry and drug development. Its stereochemically defined structure is crucial for the efficacy and safety of various pharmaceutical agents. This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this target molecule. We will delve into the mechanistic intricacies and practical considerations of three major approaches: rhodium-catalyzed asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-mediated synthesis. Each section will be supported by detailed experimental insights, comparative data, and visual representations of key processes to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, those not found among the 20 common protein-building amino acids, have garnered significant interest in pharmaceutical sciences. Their unique side chains and stereochemical configurations allow for the fine-tuning of peptide and small-molecule drug candidates, often leading to enhanced potency, selectivity, and metabolic stability. (R)-2-Amino-3-biphenyl-3-yl-propionic acid, with its biphenyl moiety, introduces specific steric and electronic properties that can modulate interactions with biological targets. The precise control of the stereochemistry at the α-carbon is paramount, as the biological activity often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. This guide will explore robust and scalable methods to achieve high enantiopurity of the desired (R)-enantiomer.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure α-amino acids is a well-established field, with several powerful strategies at the disposal of the synthetic chemist. For the specific case of (R)-2-Amino-3-biphenyl-3-yl-propionic acid, the choice of synthetic route will depend on factors such as desired scale, cost of goods, and available expertise. The three primary strategies discussed herein are:

-

Rhodium-Catalyzed Asymmetric Hydrogenation: This is arguably one of the most efficient and widely used methods for the synthesis of chiral α-amino acids. It involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral rhodium catalyst.

-

Enzymatic Resolution: This biocatalytic approach utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of the amino acid or a suitable derivative.

-

Chiral Auxiliary-Mediated Synthesis: This classical method involves the temporary attachment of a chiral auxiliary to a glycine-derived substrate to direct the stereoselective alkylation, followed by removal of the auxiliary.

The following sections will provide a detailed examination of each of these strategies, highlighting their underlying principles and practical applications.

Rhodium-Catalyzed Asymmetric Hydrogenation: A Powerful and Efficient Route

Rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acids is a cornerstone of modern asymmetric synthesis. The key to this technology lies in the design of chiral phosphine ligands that coordinate to the rhodium center and create a chiral environment, leading to highly enantioselective transformations.

Mechanistic Rationale and Catalyst Selection

The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation is well-studied. It generally involves the coordination of the olefinic substrate to the chiral rhodium complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to yield the saturated, chiral product. The enantioselectivity is determined by the facial selectivity of the hydrogen addition, which is dictated by the steric and electronic properties of the chiral ligand.

A variety of chiral diphosphine ligands, such as those from the DuPhos and Josiphos families, have proven to be highly effective for the asymmetric hydrogenation of a wide range of dehydroamino acids, often achieving excellent enantioselectivities (>95% ee).[1][2] The choice of ligand is critical and often requires screening to identify the optimal catalyst for a specific substrate.

Figure 1: General workflow for the synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid via asymmetric hydrogenation.

Detailed Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol provides a representative procedure for the synthesis of the target compound.

Step 1: Synthesis of (Z)-2-acetamido-3-(3-biphenyl)acrylic acid (Dehydroamino Acid Precursor)

-

To a mixture of 3-biphenylcarboxaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.2 eq) in a round-bottom flask is added acetic anhydride (3.0 eq).

-

The mixture is heated at 100 °C with stirring for 2 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-water with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the azlactone intermediate.

-

The crude azlactone is then refluxed in a mixture of acetone and water to hydrolyze the ring and yield (Z)-2-acetamido-3-(3-biphenyl)acrylic acid. The product is purified by recrystallization.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, a high-pressure autoclave is charged with (Z)-2-acetamido-3-(3-biphenyl)acrylic acid (1.0 eq) and the chiral rhodium catalyst, such as [Rh(COD)(R,R-DuPhos)]BF4 (0.01 eq).

-

Degassed methanol is added as the solvent.

-

The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reaction is stirred under a hydrogen atmosphere (e.g., 5 bar) at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC or HPLC), the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

Step 3: Deprotection

-

The crude N-acetyl-protected amino acid is dissolved in 6 M aqueous hydrochloric acid.

-

The solution is heated at reflux for 4-6 hours.

-

After cooling, the reaction mixture is neutralized with a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.

-

The product is collected by filtration, washed with cold water, and dried to yield (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

Expected Outcomes and Optimization

This method is expected to provide the target amino acid with high yield and excellent enantiomeric excess (ee).

| Parameter | Typical Value |

| Catalyst Loading | 0.5 - 2 mol% |

| Hydrogen Pressure | 1 - 10 bar |

| Reaction Temperature | 20 - 50 °C |

| Solvent | Methanol, Ethanol, THF |

| Yield (Hydrogenation) | >95% |

| Enantiomeric Excess | >98% ee |

Table 1: Typical parameters and outcomes for the rhodium-catalyzed asymmetric hydrogenation.

Key optimization parameters include the choice of chiral ligand, solvent, temperature, and hydrogen pressure. A screening of these variables is often necessary to achieve optimal results for a given substrate.

Enzymatic Resolution: A Biocatalytic Approach to Enantiopurity

Enzymatic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate enantiomers from a racemic mixture. For the synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid, an enzyme can be chosen that selectively acts on one enantiomer of a racemic precursor, allowing for the separation of the desired enantiomer.

Principles of Enzymatic Kinetic Resolution

Kinetic resolution relies on the difference in reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme. For the synthesis of the target amino acid, a common strategy is the hydrolysis of a racemic N-acetyl amino acid. An aminoacylase, for instance, can selectively hydrolyze the N-acetyl group of the L-enantiomer, leaving the N-acetylated D-enantiomer (corresponding to the (R)-amino acid) unreacted. The resulting free L-amino acid and the unreacted N-acetyl-D-amino acid can then be separated.[3]

Figure 2: General workflow for the enantioselective synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid via enzymatic resolution.

Detailed Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-2-Amino-3-biphenyl-3-yl-propionic Acid

Step 1: Preparation of Racemic N-acetyl-2-Amino-3-biphenyl-3-yl-propionic Acid

-

Racemic 2-Amino-3-biphenyl-3-yl-propionic acid is suspended in water.

-

Acetic anhydride is added portion-wise while maintaining the pH at approximately 8 by the addition of aqueous sodium hydroxide.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The solution is acidified with hydrochloric acid to precipitate the N-acetylated product, which is collected by filtration, washed with water, and dried.

Step 2: Enzymatic Resolution

-

The racemic N-acetyl amino acid is dissolved in a phosphate buffer (pH 7-8).

-

Aminoacylase (e.g., from Aspergillus oryzae) is added to the solution.

-

The mixture is incubated at a controlled temperature (e.g., 37 °C) with gentle agitation. The progress of the reaction is monitored by measuring the amount of L-amino acid formed.

-

When approximately 50% conversion is reached, the reaction is stopped by heating or by the addition of a denaturing agent.

-

The free (S)-amino acid is separated from the unreacted (R)-N-acetyl amino acid by adjusting the pH and utilizing differences in solubility or by chromatographic methods.

Step 3: Hydrolysis of (R)-N-acetyl-2-Amino-3-biphenyl-3-yl-propionic Acid

-

The isolated (R)-N-acetyl amino acid is hydrolyzed using aqueous hydrochloric acid under reflux, as described in the asymmetric hydrogenation protocol.

-

Work-up and isolation afford the desired (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

Key Considerations for Enzymatic Resolution

| Parameter | Typical Value/Consideration |

| Enzyme Source | Aspergillus oryzae, Bacillus species |

| pH | 7.0 - 8.5 |

| Temperature | 30 - 50 °C |

| Substrate Concentration | 0.1 - 1.0 M |

| Reaction Time | 12 - 48 hours |

| Enantiomeric Excess | >99% ee |

Table 2: Typical parameters and considerations for enzymatic resolution.

A key advantage of enzymatic resolution is the extremely high enantioselectivity of the biocatalyst. However, the theoretical maximum yield for the desired enantiomer is 50%. This can be overcome by racemizing the undesired enantiomer and recycling it, a process known as dynamic kinetic resolution.

Chiral Auxiliary-Mediated Synthesis: A Diastereoselective Approach

The use of chiral auxiliaries is a well-established and reliable method for the asymmetric synthesis of α-amino acids. This strategy involves the temporary attachment of a chiral molecule to a prochiral substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction.

The Schöllkopf Chiral Auxiliary: A Classic and Effective Tool

A widely used chiral auxiliary for the synthesis of α-amino acids is the Schöllkopf auxiliary, derived from the condensation of glycine and a chiral amino acid, typically valine.[1] The resulting bis-lactim ether provides a rigid chiral environment that directs the alkylation of the glycine-derived enolate with high diastereoselectivity.

Figure 3: General workflow for the synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid using a chiral auxiliary.

Detailed Experimental Protocol: Schöllkopf Bis-Lactim Ether Method

Step 1: Diastereoselective Alkylation

-

A solution of the Schöllkopf bis-lactim ether (derived from L-valine and glycine) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A strong base, typically n-butyllithium, is added dropwise to generate the enolate.

-

A solution of 3-bromomethylbiphenyl in THF is then added to the enolate solution.

-

The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated.

Step 2: Hydrolysis and Auxiliary Removal

-

The crude alkylated bis-lactim ether is dissolved in dilute aqueous acid (e.g., 0.1 M HCl).

-

The mixture is stirred at room temperature for several hours to effect hydrolysis. This step cleaves the auxiliary and yields the methyl ester of the desired amino acid.

-

The aqueous solution is washed with an organic solvent to remove the chiral auxiliary (as valine methyl ester).

-

The aqueous layer, containing the amino acid ester hydrochloride, is then typically used directly in the next step.

Step 3: Saponification

-

The aqueous solution of the amino acid ester hydrochloride is neutralized and then made basic by the addition of a suitable base (e.g., sodium hydroxide).

-

The ester is saponified by stirring at room temperature or with gentle heating.

-

The solution is then carefully neutralized to the isoelectric point of the amino acid to induce precipitation.

-

The product, (R)-2-Amino-3-biphenyl-3-yl-propionic acid, is collected by filtration, washed, and dried.

Advantages and Disadvantages of the Chiral Auxiliary Approach

| Advantages | Disadvantages |

| High diastereoselectivity | Stoichiometric use of the chiral auxiliary |

| Reliable and well-established | Requires additional steps for attachment and removal of the auxiliary |

| Chiral auxiliary can often be recovered and reused | Can be less atom-economical than catalytic methods |

Table 3: Advantages and disadvantages of the chiral auxiliary-mediated synthesis.

Characterization and Analysis

The successful synthesis of enantiomerically pure (R)-2-Amino-3-biphenyl-3-yl-propionic acid requires rigorous analytical characterization to confirm its identity, purity, and stereochemical integrity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and intermediates.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess of the final product. The amino acid is typically derivatized with a chiral derivatizing agent or analyzed on a chiral stationary phase.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the stereochemistry of the final product, provided a literature value for the pure enantiomer is available.

Process Optimization and Scale-Up Considerations

For the translation of a synthetic route from the laboratory to a larger scale, several factors must be considered:

-

Cost and Availability of Starting Materials and Catalysts: The cost of the chiral ligand in asymmetric hydrogenation or the chiral auxiliary can be significant. For enzymatic resolution, the cost and stability of the enzyme are important considerations.

-

Reaction Conditions: Reactions that can be run at or near ambient temperature and pressure are generally preferred for scale-up.

-

Purification: The ease of purification of the final product is a critical factor. Crystallization is often the preferred method for large-scale purification as it can also enhance the enantiomeric purity.

-

Safety and Environmental Impact: The use of hazardous reagents and solvents should be minimized. Biocatalytic methods are often considered "greener" alternatives.

Conclusion

The enantioselective synthesis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid can be successfully achieved through several robust and reliable methods. Rhodium-catalyzed asymmetric hydrogenation stands out for its high efficiency and enantioselectivity, making it a very attractive option for industrial applications. Enzymatic resolution offers unparalleled stereoselectivity but is limited by a 50% theoretical yield unless coupled with a racemization step. The use of chiral auxiliaries, while a more classical approach, remains a dependable method for achieving high levels of stereocontrol. The optimal choice of synthetic strategy will ultimately be determined by the specific requirements of the project, including scale, cost, and available resources. This guide has provided the foundational knowledge and practical insights to enable researchers and drug development professionals to confidently approach the synthesis of this important chiral building block.

References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.

-

Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

-

Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of α-Amino Acids, VI. Synthesis of (R)-α-Methyl-α-amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]

-

Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

-

Turner, N. J. (2004). Enzyme catalysed deracemisation and dynamic kinetic resolution. Current Opinion in Chemical Biology, 8(2), 114-119. [Link]

- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis.

-

Vineyard, B. D., Knowles, W. S., Sabacky, M. J., Bachman, G. L., & Weinkauff, D. J. (1977). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society, 99(18), 5946-5952. [Link]

Sources

- 1. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-3-biphenyl-3-yl-propionic acid

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of (R)-2-Amino-3-biphenyl-3-yl-propionic acid, a non-proteinogenic amino acid of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This analysis is grounded in established spectroscopic principles and data from structurally analogous compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-fidelity NMR and MS data, enabling researchers to validate these predictions and fully characterize the compound. The methodologies are designed to ensure data integrity and reproducibility, meeting the rigorous standards of the scientific community.

Introduction and Molecular Overview

(R)-2-Amino-3-biphenyl-3-yl-propionic acid belongs to the class of unnatural amino acids, which are critical building blocks in medicinal chemistry for designing novel peptides and small molecule therapeutics. Its rigid biphenyl moiety offers a unique scaffold for probing protein-ligand interactions. The precise characterization of its structure is paramount for its application.

This guide addresses the structural elucidation of this compound using NMR and MS, two of the most powerful analytical techniques in organic chemistry. While direct experimental data is scarce in public literature, we can construct a highly accurate, predictive spectroscopic profile by dissecting the molecule's constituent parts—a propionic acid backbone, a chiral amino center, and a meta-substituted biphenyl group—and referencing data from similar structures.

Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₂ | [1] |

| Molecular Weight | 241.28 g/mol | [1][2] |

| Monoisotopic Mass | 241.1103 Da | [1][2] |

| IUPAC Name | (2R)-2-amino-3-(3-phenylphenyl)propanoic acid | [2] |

Chemical Structure:

Figure 1: Structure of the (S)-enantiomer. This guide focuses on the (R)-enantiomer.

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of structurally related compounds, including 3-phenylpropionic acid, various α-arylpropionic acids, and phenylalanine derivatives.[3]

Predicted ¹H NMR Spectrum

The choice of solvent is critical for NMR analysis of amino acids. Deuterated water (D₂O) with acid or base, or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The following predictions are for DMSO-d₆, which allows for the observation of exchangeable protons (NH₂ and COOH).

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Notes |

| COOH | ~12.0 - 13.0 | Broad singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and its signal is often broad. |

| NH₂ | ~8.0 - 8.5 | Broad singlet (br s) | 2H | Amine protons are also exchangeable and appear as a broad signal. In D₂O, this signal would disappear. |

| Biphenyl (Ar-H) | ~7.30 - 7.70 | Multiplet (m) | 9H | The nine protons of the two phenyl rings will produce a complex, overlapping multiplet pattern characteristic of substituted biphenyl systems. |

| α-CH | ~3.80 - 4.20 | Doublet of doublets (dd) or Triplet (t) | 1H | This proton is coupled to the two diastereotopic protons of the β-CH₂ group. The exact multiplicity depends on the coupling constants. |

| β-CH₂ | ~3.00 - 3.40 | Multiplet (m) | 2H | These benzylic protons are diastereotopic due to the adjacent chiral center, leading to a complex multiplet. They are coupled to the α-CH proton. |

Predicted ¹³C NMR Spectrum

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Assignment | Predicted δ (ppm) | Rationale and Notes |

| COOH | ~172 - 175 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |

| Biphenyl (Ar-C, quaternary) | ~139 - 142 | Four quaternary carbons are expected: the two carbons at the biphenyl linkage and the two carbons attached to the propionic acid side chain. |

| Biphenyl (Ar-C, CH) | ~126 - 130 | The nine CH carbons of the biphenyl system will appear in this region, with potential for overlapping signals. |

| α-CH | ~55 - 58 | The α-carbon attached to the amino group is typically found in this range for amino acids. |

| β-CH₂ | ~36 - 40 | The benzylic carbon is shielded relative to the α-carbon. |

Predicted High-Resolution Mass Spectrum (HRMS-ESI)

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing amino acids as it typically produces a strong protonated molecular ion ([M+H]⁺).

Table 3: Predicted Key Ions in ESI-MS and MS/MS Spectra

| m/z (predicted) | Ion Formula | Ion Type | Fragmentation Pathway |

| 242.1176 | [C₁₅H₁₆NO₂]⁺ | [M+H]⁺ | Protonated molecular ion. |

| 225.1125 | [C₁₅H₁₅O₂]⁺ | [M+H-NH₃]⁺ | Loss of ammonia (17.03 Da) from the protonated parent ion. |

| 196.0859 | [C₁₄H₁₂O]⁺ | [M+H-HCOOH]⁺ | Loss of formic acid (46.01 Da), a common fragmentation for amino acids.[4] |

| 167.0855 | [C₁₃H₁₁]⁺ | [Biphenyl-CH₂]⁺ | Cleavage of the Cα-Cβ bond, resulting in a stable benzylic-type cation of the biphenylmethyl group. This is a highly characteristic fragment for phenylalanine analogs.[5][6] |

| 74.0600 | [C₃H₈NO₂]⁺ | [M+H - Biphenyl-CH₂]⁺ | The complementary fragment from the Cα-Cβ cleavage. |

Experimental Protocols

The following protocols are provided as a robust starting point for the experimental acquisition of spectroscopic data.

Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-2-Amino-3-biphenyl-3-yl-propionic acid.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

If using D₂O, sonicate briefly to aid dissolution. A small amount of DCl or NaOD can be added to adjust pH and improve solubility.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe for the specific sample and solvent.

-

Set the sample temperature to 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, 32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, 1024 scans or more.

-

Process the data similarly and reference to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Analysis:

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to the molecular structure.

-

Assign the ¹³C NMR signals based on chemical shifts and comparison with predicted values or data from DEPT experiments.

-

Protocol for LC-MS and MS/MS Analysis

Objective: To determine the accurate mass of the molecule and to elucidate its fragmentation pattern for structural confirmation.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

-

-

Liquid Chromatography (LC) Setup:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry (MS) Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS1 Scan Range: m/z 100-500.

-

MS/MS (Tandem MS): Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions from the MS1 scan. Set the predicted [M+H]⁺ ion (m/z 242.12) as a preferred precursor for fragmentation.

-

Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum.

-

-

Data Analysis:

-

Extract the accurate mass from the MS1 spectrum and calculate the elemental formula to confirm the molecular formula.

-

Analyze the MS/MS spectrum to identify key fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathways based on known chemical principles for amino acids.[5][7]

-

Workflow Visualizations

The following diagrams illustrate the logical flow of the characterization process and the predicted fragmentation of the target molecule.

Caption: Overall workflow for the spectroscopic characterization.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

This technical guide provides a scientifically grounded, predictive framework for the comprehensive spectroscopic analysis of (R)-2-Amino-3-biphenyl-3-yl-propionic acid. The predicted ¹H NMR, ¹³C NMR, and MS data, derived from the analysis of analogous compounds, offer a reliable baseline for researchers. The detailed, step-by-step experimental protocols for both NMR and LC-MS are designed to yield high-quality, reproducible data for the definitive structural elucidation of this and similar non-proteinogenic amino acids. This document serves as a valuable resource for scientists engaged in peptide synthesis, medicinal chemistry, and materials science, ensuring the confident and accurate characterization of novel molecular entities.

References

-

Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed. Available at: [Link]

-

Note Synthesis of novel α-arylpropionic acids and their derivatives - Indian Journal of Chemistry. Available at: [Link]

-

C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA - UPB Scientific Bulletin. Available at: [Link]

-

Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide - ResearchGate. Available at: [Link]

-

Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC - NIH. Available at: [Link]

-

Fragmentation tree of phenylalanine computed from tandem MS data - ResearchGate. Available at: [Link]

-

Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB. Available at: [Link]

-

13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra - ResearchGate. Available at: [Link]

-

Low/high resolution 1H proton nmr spectrum of propanoic acid - Doc Brown's Chemistry. Available at: [Link]

-

(S)-2-Amino-3-biphenyl-3-yl-propionic acid | C15H15NO2 | CID 10060246 - PubChem. Available at: [Link]

-

(2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid | C15H15NO2 | CID 7006711 - PubChem. Available at: [Link]

Sources

- 1. (S)-2-Amino-3-biphenyl-3-yl-propionic acid | C15H15NO2 | CID 10060246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid | C15H15NO2 | CID 7006711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Biological activity of biphenyl-containing amino acids

An In-Depth Technical Guide to the Biological Activity of Biphenyl-Containing Amino Acids

Authored by a Senior Application Scientist

Foreword: The Biphenyl Moiety as a Privileged Scaffold in Amino Acid Design

In the landscape of modern drug discovery and chemical biology, the quest for novel molecular scaffolds that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Unnatural amino acids (UAAs) have emerged as indispensable tools in this endeavor, allowing researchers to move beyond the canonical 20 proteinogenic amino acids to engineer peptides and small molecules with enhanced therapeutic potential[][2]. Among the diverse array of UAAs, those incorporating a biphenyl moiety represent a particularly compelling class.

The biphenyl group is more than a simple hydrophobic side chain. Its rigid, extended π-system offers a unique combination of conformational constraint and the potential for diverse molecular interactions, including π-π stacking and cation-π interactions.[3] This structure serves as a powerful scaffold in synthetic organic chemistry and is a recurring motif in numerous medicinally active compounds.[4][5] When appended to an amino acid framework, the biphenyl group can profoundly influence the biological activity of parent peptides or serve as the core of novel small molecule drugs. This guide provides an in-depth exploration of the synthesis, diverse biological activities, and therapeutic applications of biphenyl-containing amino acids, grounded in mechanistic insights and validated experimental protocols.

Synthetic Strategies: Enabling Access to Novel Chemical Space

The biological evaluation of biphenyl-containing amino acids is predicated on their efficient and versatile synthesis. Modern synthetic organic chemistry provides several robust methods for their creation, with cross-coupling reactions being the most prominent.

1.1. Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the cornerstone for creating the core biphenyl structure. The typical approach involves coupling an aryl boronic acid with an aryl halide.[6] For amino acid synthesis, this can be applied in two primary ways:

-

Pre-assembly of the Biphenyl Moiety: A halogenated phenylalanine derivative is coupled with a desired phenyl boronic acid. This is a direct and efficient route to modify existing amino acid scaffolds.

-

Post-coupling Amino Acid Construction: A bromo-aniline can be acylated with a protected amino acid (like N-Boc-proline), followed by a Suzuki reaction with an arylboronic acid to form the biphenyl core, and subsequent deprotection to yield the final product.[7]

1.2. Other Synthetic Routes: While Suzuki coupling is prevalent, other methods like the Friedel-Crafts acylation of biphenyl with acid anhydrides can be used to generate keto-acid intermediates, which can then be further elaborated into amino acid structures.[6] The choice of synthetic route is dictated by the desired substitution pattern on the biphenyl rings and the specific nature of the amino acid target.

The workflow from conceptual design to biological testing is a critical pathway in drug discovery. The following diagram illustrates a typical workflow for the development of novel biphenyl-containing amino acids.

Caption: Drug Discovery Workflow for Biphenyl-Containing Amino Acids.

Diverse Biological Activities and Mechanisms of Action

The incorporation of the biphenyl scaffold into amino acids has yielded compounds with a wide spectrum of biological activities, ranging from antimicrobial to neuroprotective effects.

Antimicrobial and Antibacterial Activity

A promising application for biphenyl-containing amino acids is in combating multidrug-resistant (MDR) bacterial pathogens.[8] These compounds can act through multiple mechanisms.

Mechanism 1: Inhibition of Bacterial Virulence Factors Bacterial extracellular proteases are critical virulence factors that degrade host tissues.[8] Certain biphenyl derivatives, such as (S)-3-([1,1':4',1''-terphenyl]-4-yl)-2-aminopropanoic acid, have been identified as novel inhibitors of proteinase K and clostridial collagenase, thereby directly neutralizing a key bacterial weapon.[4][8]

Mechanism 2: Targeting DNA Replication Enzymes The bacterial DNA replication machinery, particularly gyrases and topoisomerases, represents a validated target for antibiotics. Scaffold simplification studies have shown that replacing a diphenyl ether core with a biphenyl system can produce highly potent antibacterial agents.[7] These molecules are thought to function as DNA replication inhibitors, with some derivatives showing the ability to bind to GyrA/B subunits and inhibit DNA relaxation.[7] This suggests a mechanism distinct from many existing antibiotics, offering a potential solution to resistance.

The following diagram illustrates the proposed mechanism of action for biphenyl-containing amino acids as bacterial topoisomerase inhibitors.

Caption: Inhibition of Bacterial DNA Replication via Topoisomerase Targeting.

Neurological Activity: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation (excitotoxicity) is implicated in various neurological disorders. Biphenyl derivatives of 2-amino-7-phosphonoheptanoic acid (AP7) have been developed as potent and competitive NMDA receptor antagonists.[9]

The lead compound from this class, SDZ 220-581, demonstrates significant in vivo efficacy. It provides robust protection against maximal electroshock seizures and reduces the extent of quinolinic acid-induced striatal lesions in rats, highlighting its neuroprotective potential.[9] A key advantage of these compounds is their good oral bioavailability, potentially due to active transport via the large neutral amino acid carrier.[9]

| Compound | Activity Metric | Dose/Route | Result | Reference |

| SDZ 220-581 | Protection against MES (rats) | 10 mg/kg (p.o.) | Full protection | [9] |

| SDZ 220-581 | Rotarod Performance (motor impairment) | >100 mg/kg (p.o.) | Impairment at ~10x anticonvulsant dose | [9] |

| SDZ 220-581 | Quinolinic Acid Lesion Reduction (rats) | 10-50 mg/kg (p.o.) | Significant neuroprotection | [9] |

| SDZ EAB 515 | Middle Cerebral Artery Occlusion (rats) | i.v. | 40-50% reduction in infarct size (pre-MCAO) | [9] |

| Table 1. In Vivo Neuroprotective and Anticonvulsant Activity of Biphenyl-AP7 Derivatives. |

Structural Roles in Peptide Engineering

Beyond acting as pharmacophores, biphenyl-containing amino acids serve as powerful tools for controlling peptide conformation. They are particularly effective at nucleating β-sheet structures.[10][11][12]

Specifically designed 2,3'-substituted biphenyl-based amino acids can replace the i+1 and i+2 residues of a β-turn.[11][12] This is achieved through the formation of a "hydrogen-bonded hydrophobic cluster," where an aromatic ring of the biphenyl moiety interacts with a hydrophobic side chain from a flanking amino acid, stabilizing the turn and initiating β-hairpin formation.[13] This pre-organization of secondary structure is a critical strategy in designing peptides with defined three-dimensional shapes for modulating protein-protein interactions.

Anticancer and Immunomodulatory Activity

The biphenyl scaffold is present in many compounds exhibiting cytotoxicity and anticancer properties.[4][14] While research into specific biphenyl amino acids as anticancer agents is emerging, derivatives have shown antiproliferative effects on cancer cell lines like PC3, T98G, and MDA-MB-231.[15]

More recently, biphenyl derivatives have been identified as small molecule inhibitors of the programmed death-ligand 1 (PD-L1) pathway.[16] PD-L1 on cancer cells binds to the PD-1 receptor on T-cells, suppressing the anti-tumor immune response. Small molecule inhibitors can disrupt this interaction, restoring T-cell activity. Biphenyl-based inhibitors have been shown to bind at the interface of the PD-L1 homodimer, a mechanism distinct from therapeutic antibodies, opening a new avenue for oral immunotherapies.[16]

Validated Experimental Protocols

To ensure scientific integrity, the biological activities described must be quantifiable through robust, reproducible assays. The following protocols are foundational for evaluating biphenyl-containing amino acids.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to assess the antibacterial activity of a compound by finding the lowest concentration that inhibits visible bacterial growth. It is based on the serial dilution method described in the literature.[8]

Objective: To quantify the antibacterial potency of a biphenyl-containing amino acid.

Materials:

-

Test compound (biphenyl amino acid) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus (MRSA)).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Vancomycin).

-

Negative control (broth + solvent).

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Step-by-Step Methodology:

-

Preparation of Test Plate: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Compound Addition: Add 200 µL of the highest concentration of the test compound to well 1. (Alternatively, add 100 µL of a 2x final concentration stock).

-

Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.

-

Controls: Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

-

Inoculation: Prepare a diluted bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well. Add the appropriate volume of this suspension to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Self-Validation:

-

Positive Control: The known antibiotic should inhibit growth at its expected MIC.

-

Negative Control (Growth): Well 11 must show clear turbidity.

-

Sterility Control: Well 12 must remain clear.

Protocol: Protease Inhibition Assay (General)

This protocol provides a framework for assessing the ability of a compound to inhibit a protease, such as Proteinase K, a key bacterial virulence factor.

Objective: To determine the inhibitory effect of a biphenyl amino acid on protease activity.

Materials:

-

Protease enzyme (e.g., Proteinase K from Tritirachium album).

-

Protease substrate (e.g., Azocasein).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Test compound at various concentrations.

-

Positive control inhibitor (e.g., Phenylmethylsulfonyl fluoride, PMSF).

-

Trichloroacetic acid (TCA) to stop the reaction.

-

Spectrophotometer.

Step-by-Step Methodology:

-

Pre-incubation: In a microcentrifuge tube, mix the protease enzyme with either the test compound, positive control, or vehicle control (solvent) in the assay buffer. Incubate for 15 minutes at room temperature to allow for binding.

-

Initiate Reaction: Add the azocasein substrate to the enzyme-inhibitor mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The exact time should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding an equal volume of TCA. This will precipitate the undigested substrate and the enzyme.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Measure Activity: The supernatant contains the colored azo-dye that has been released from the digested substrate. Carefully transfer the supernatant to a new cuvette or 96-well plate.

-

Read Absorbance: Measure the absorbance of the supernatant at the appropriate wavelength for the azo-dye (e.g., 440 nm).

-

Calculate Inhibition: The percentage of inhibition is calculated as: [1 - (Abs_test / Abs_control)] * 100.

Self-Validation:

-

Positive Control: PMSF should show significant inhibition of protease activity.

-

Negative Control (No Inhibitor): This sample represents 100% enzyme activity and should have the highest absorbance reading.

-

Blank: A reaction with no enzyme should be run to subtract any background absorbance from the substrate.

Future Perspectives and Conclusion

Biphenyl-containing amino acids are far more than academic curiosities; they are potent, versatile building blocks for modern drug discovery.[] Their rigid scaffold provides an excellent starting point for designing inhibitors with high binding affinity and selectivity. The demonstrated activities against bacterial targets (proteases, topoisomerases), neurological receptors (NMDA), and immunomodulatory pathways (PD-L1) underscore their broad therapeutic potential.

Future research will likely focus on:

-

Fine-tuning Pharmacokinetics: Modifying substitution patterns on the biphenyl rings to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Expanding the Target Space: Applying combinatorial libraries of biphenyl amino acids to a wider range of biological targets, including viral proteases and protein-protein interactions involved in cancer.

-

Integration into Peptide Therapeutics: Using these amino acids to create conformationally constrained peptides (peptidomimetics) with enhanced stability against proteolysis and improved cell permeability.[2]

References

- The Synthesis of Biphenyl Amino Acids and Related 2,3- Dihydroimidazo[1,2-a]dibenz[c,e]azepines.

- Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate β-Sheet Structure.

- Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucle

- Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate β-Sheet Structure.

- Some biologically active biphenyl derivatives.

- 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity.Benchchem.

- A postulated mechanism for the formation of aminobiphenyl.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic

- Scaffold Simplification Yields Potent Antibacterial Agents Th

- A 2,3'-Substituted Biphenyl-Based Amino Acid Facilitates the Formation of a Monomeric β-Hairpin-like Structure in Aqueous Solution at Elevated Temperature.Journal of the American Chemical Society.

- Biological deeds of Biphenyl deriv

- Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II.

- Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design.PubMed Central.

- Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity.PMC.

- Unnatural Amino Acids in Drug Discovery.BOC Sciences.

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.PMC - PubMed Central.

- Biological macromolecule binding and anticancer activity of synthetic alkyne-containing L-phenylalanine derivatives.

Sources

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate beta-Sheet Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijsdr.org [ijsdr.org]

- 15. researchgate.net [researchgate.net]

- 16. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mechanism of Action of (R)-2-Amino-3-biphenyl-3-yl-propionic acid Remains Elusive

Despite a comprehensive search of available scientific literature, the specific mechanism of action for (R)-2-Amino-3-biphenyl-3-yl-propionic acid remains largely uncharacterized. This compound, a derivative of propionic acid, belongs to a broad class of molecules with diverse biological activities. However, detailed pharmacological studies elucidating its molecular targets and downstream signaling pathways are not publicly available at this time.

While direct information is lacking, the structural features of (R)-2-Amino-3-biphenyl-3-yl-propionic acid offer clues to its potential biological activities. It is a chiral amino acid derivative, a class of compounds frequently utilized in pharmaceutical development and biochemical research as building blocks for more complex molecules. The presence of the biphenyl group suggests potential interactions with biological systems that recognize aromatic moieties.

Propionic acid derivatives, as a larger chemical family, are known to exhibit a range of pharmacological effects. A prominent example is the class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, which is chemically 2-(4-isobutylphenyl)propionic acid. These drugs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins. It is plausible that (R)-2-Amino-3-biphenyl-3-yl-propionic acid could interact with similar enzymatic pathways, although this remains speculative without direct experimental evidence.

Furthermore, various amino acid derivatives have been investigated for their roles in neuroscience. They can act as neurotransmitter analogues, receptor modulators, or serve as precursors for bioactive molecules within the central nervous system. For instance, derivatives of (R)-3-Amino-3-(2-methylphenyl)propionic acid have been utilized in neurotransmitter system research and in the synthesis of peptides.

The S-enantiomer of a closely related compound, (S)-2-Amino-3-biphenyl-3-yl-propionic acid, is listed in the PubChem database; however, its biological activity and mechanism of action are also not detailed. The stereochemistry of such compounds is crucial, as different enantiomers can exhibit vastly different pharmacological profiles.

In the absence of specific studies on (R)-2-Amino-3-biphenyl-3-yl-propionic acid, any discussion of its mechanism of action would be purely hypothetical. Further research, including binding assays, enzymatic activity studies, and in vivo pharmacological profiling, is necessary to elucidate the molecular targets and therapeutic potential of this compound.

Researchers and drug development professionals interested in this molecule may need to undertake foundational research to determine its pharmacological properties. This would likely involve an initial screening against a panel of common drug targets, followed by more focused studies based on any identified "hits."

Concluding Remarks

The core of understanding any bioactive compound lies in its mechanism of action. For (R)-2-Amino-3-biphenyl-3-yl-propionic acid, this fundamental information is currently a scientific unknown. While its structural similarity to other pharmacologically active propionic acid and amino acid derivatives provides avenues for future investigation, any claims regarding its specific biological function would be unsubstantiated. The scientific community awaits dedicated research to unlock the potential of this intriguing molecule.

The Constrained World: A Technical Guide to the Discovery and History of Non-Natural Biphenyl Amino Acids

Abstract

Non-natural amino acids have emerged as indispensable tools in modern drug discovery and chemical biology, enabling the rational design of peptides and proteins with enhanced therapeutic properties. Among these, biphenyl amino acids, particularly derivatives of phenylalanine and tyrosine, represent a class of profound impact. The introduction of the sterically demanding and conformationally restricting biphenyl moiety offers a powerful strategy to modulate peptide structure, improve proteolytic stability, and enhance receptor affinity and selectivity. This guide provides a comprehensive technical overview of the discovery and historical development of these pivotal building blocks, tracing their evolution from the early challenges of biaryl synthesis to the advent of modern catalytic methodologies that have made them readily accessible. We will delve into the causality behind experimental choices, provide detailed synthetic protocols, and explore the unique structural and pharmacological contributions of biphenyl amino acids.

Introduction: The Quest for Conformational Control

The twenty proteinogenic amino acids provide a remarkable yet finite palette for nature's biological machinery. For medicinal chemists and peptide scientists, the desire to expand this toolkit has driven the field of non-natural amino acids.[1] These synthetic constructs allow for the introduction of novel functionalities, altered physicochemical properties, and, most critically, control over peptide conformation.[2] A flexible peptide therapeutic often suffers from poor metabolic stability and non-specific receptor interactions. By introducing rigid structural elements, we can lock a peptide into a bioactive conformation, thereby increasing its potency and selectivity while reducing its susceptibility to enzymatic degradation.[2]

The biphenyl group, a simple yet elegant fusion of two phenyl rings, has proven to be a particularly effective conformational constraint.[3] Its rigid, planar, and sterically bulky nature significantly restricts the rotational freedom of the amino acid side chain, influencing the local and global a- and β-sheet structure of peptides.[4][5] This guide chronicles the journey of biphenyl amino acids from a synthetic novelty to a cornerstone of modern peptidomimetic design.

Early Synthetic Challenges: The Era of Stoichiometric Copper

The primary synthetic obstacle to accessing biphenyl-containing molecules, including amino acids, has always been the construction of the C-C bond between the two aryl rings. For much of the 20th century, the available methods were harsh and often low-yielding, limiting the widespread exploration of these motifs.

The Ullmann Condensation: A Foundational but Forceful Approach

The earliest significant method for forming a biaryl linkage was the Ullmann reaction, first reported by Fritz Ullmann in 1901.[6] This reaction traditionally involves the self-condensation of an aryl halide in the presence of a stoichiometric amount of copper metal at very high temperatures (often >200 °C).[1]

While foundational, the classic Ullmann reaction presented significant drawbacks for the synthesis of complex molecules like amino acids:

-

Harsh Conditions: The high temperatures and strong bases required are incompatible with the sensitive functional groups present on amino acid scaffolds.

-

Stoichiometric Copper: The use of large amounts of copper powder leads to purification challenges and significant metal waste.

-

Limited Scope: The reaction is often limited to aryl halides activated with electron-withdrawing groups.

Despite these limitations, the Ullmann condensation represented the primary tool for biaryl synthesis for decades and laid the groundwork for future, more refined copper-catalyzed processes.[7][8]

Caption: The classic Ullmann reaction for symmetrical biaryl synthesis.

The Paradigm Shift: Palladium-Catalyzed Cross-Coupling

The landscape of organic synthesis was irrevocably changed with the development of palladium-catalyzed cross-coupling reactions. These methods provided mild, efficient, and highly versatile routes to construct C-C bonds, directly enabling the practical synthesis of non-natural biphenyl amino acids.

The Suzuki-Miyaura Coupling: A Revolution in Biaryl Synthesis

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling reaction has become the gold standard for biaryl synthesis.[9] The reaction facilitates the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide in the presence of a palladium catalyst and a base.[9]

The key advantages that propelled the Suzuki coupling to the forefront of synthetic chemistry, and made the synthesis of biphenyl amino acids routine, include:

-

Mild Reaction Conditions: Reactions are typically run at or slightly above room temperature, preserving the integrity of sensitive functional groups and the stereochemistry of the amino acid.

-

High Functional Group Tolerance: The reaction is compatible with a vast array of functional groups, including esters, amides, and protected amines, which are inherent to amino acid chemistry.[10]

-

Catalytic Palladium: Only a small amount of palladium catalyst is required, simplifying purification.

-

Commercial Availability of Reagents: A vast library of boronic acids and aryl halides are commercially available, allowing for rapid diversification of the biphenyl moiety.